molecular formula C11H12 B3395273 3-Methyl-1,2-dihydronaphthalene CAS No. 2717-44-4

3-Methyl-1,2-dihydronaphthalene

Cat. No.: B3395273
CAS No.: 2717-44-4
M. Wt: 144.21 g/mol
InChI Key: LJMXZKYACOOCMW-UHFFFAOYSA-N
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Description

3-Methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C₁₁H₁₂ It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents . Another method includes the cyclization of methylenecyclopropanes using visible light photoredox catalysis and cobalt catalysis .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of naphthalene derivatives under controlled conditions. The use of specific catalysts and reaction conditions can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be further reduced to fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. For instance, as a ligand for estrogen receptors, it binds to the receptor and modulates its activity, influencing gene expression and cellular responses . The pathways involved include the activation or inhibition of specific enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1,2-Dihydronaphthalene: Lacks the methyl group at the third position.

    2-Methyl-1,2-dihydronaphthalene: Methyl group is at the second position instead of the third.

    3,4-Dihydronaphthalene: Fully hydrogenated at the 3 and 4 positions.

Uniqueness: 3-Methyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the third position influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-1,2-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMXZKYACOOCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949913
Record name 3-Methyl-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2717-44-4, 39292-53-0
Record name 1,2-Dihydro-3-methylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002717444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydromethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039292530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydromethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-DIHYDRO-3-METHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ8L2EW37Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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